molecular formula C7H8O5S B009690 1,2,3-Benzenetriol, 1-methanesulfonate (9CI) CAS No. 102305-07-7

1,2,3-Benzenetriol, 1-methanesulfonate (9CI)

Cat. No. B009690
M. Wt: 204.2 g/mol
InChI Key: JPLDAPGYWPDJJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,2,3-Benzenetriol, 1-methanesulfonate (9CI) is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is also known as 1,2,3-trihydroxybenzene methanesulfonate and has the molecular formula C7H8O6S.

Mechanism Of Action

The mechanism of action of 1,2,3-Benzenetriol, 1-methanesulfonate (9CI) is related to its ability to scavenge ROS. This compound has been shown to be a potent antioxidant, meaning that it can neutralize ROS and prevent them from causing cellular damage. Additionally, 1,2,3-Benzenetriol, 1-methanesulfonate (9CI) has been shown to have anti-inflammatory properties, which may further contribute to its ability to protect cells from damage.

Biochemical And Physiological Effects

The biochemical and physiological effects of 1,2,3-Benzenetriol, 1-methanesulfonate (9CI) have been studied extensively. This compound has been shown to protect cells from oxidative damage, which can lead to a variety of health benefits. Additionally, 1,2,3-Benzenetriol, 1-methanesulfonate (9CI) has been shown to have anti-inflammatory effects, which may further contribute to its ability to protect cells from damage.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 1,2,3-Benzenetriol, 1-methanesulfonate (9CI) in lab experiments is its ability to scavenge ROS. This makes it a useful tool for studying oxidative stress and its role in disease development. Additionally, 1,2,3-Benzenetriol, 1-methanesulfonate (9CI) is relatively easy to synthesize and is readily available.
One limitation of using 1,2,3-Benzenetriol, 1-methanesulfonate (9CI) in lab experiments is its potential toxicity. While this compound has been shown to be relatively safe at low concentrations, it can be toxic at higher concentrations. Additionally, 1,2,3-Benzenetriol, 1-methanesulfonate (9CI) may not be effective in all experimental models, as its mechanism of action is specific to ROS scavenging.

Future Directions

There are a number of future directions for research on 1,2,3-Benzenetriol, 1-methanesulfonate (9CI). One area of interest is the development of new antioxidant compounds based on the structure of 1,2,3-Benzenetriol, 1-methanesulfonate (9CI). Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in the prevention and treatment of disease. Finally, studies are needed to determine the optimal dosages and administration routes for 1,2,3-Benzenetriol, 1-methanesulfonate (9CI) in experimental models.

Synthesis Methods

The synthesis of 1,2,3-Benzenetriol, 1-methanesulfonate (9CI) can be achieved through the reaction of 1,2,3-trihydroxybenzene with methanesulfonyl chloride. This reaction is typically carried out in the presence of a base such as pyridine or triethylamine. The resulting product is a white crystalline solid that is soluble in water and ethanol.

Scientific Research Applications

1,2,3-Benzenetriol, 1-methanesulfonate (9CI) has been used in a variety of scientific research applications. One of the most significant uses of this compound is in the study of oxidative stress. Oxidative stress is a condition in which there is an imbalance between the production of reactive oxygen species (ROS) and the ability of the body to detoxify them. This can lead to cellular damage and has been implicated in the development of a number of diseases, including cancer, cardiovascular disease, and neurodegenerative disorders.

properties

CAS RN

102305-07-7

Product Name

1,2,3-Benzenetriol, 1-methanesulfonate (9CI)

Molecular Formula

C7H8O5S

Molecular Weight

204.2 g/mol

IUPAC Name

(2,3-dihydroxyphenyl) methanesulfonate

InChI

InChI=1S/C7H8O5S/c1-13(10,11)12-6-4-2-3-5(8)7(6)9/h2-4,8-9H,1H3

InChI Key

JPLDAPGYWPDJJN-UHFFFAOYSA-N

SMILES

CS(=O)(=O)OC1=CC=CC(=C1O)O

Canonical SMILES

CS(=O)(=O)OC1=CC=CC(=C1O)O

synonyms

1,2,3-Benzenetriol, 1-methanesulfonate (9CI)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.